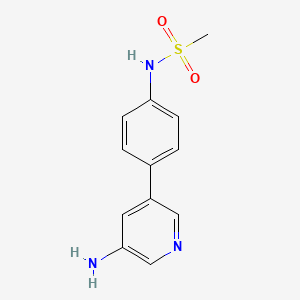

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-(5-aminopyridin-3-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-18(16,17)15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8,15H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNBVHZTLQEZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745302 | |

| Record name | N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258624-12-2 | |

| Record name | N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Functionalization

The 5-aminopyridin-3-yl moiety is typically synthesized via nitration followed by reduction. Starting from 3-bromopyridine, nitration at the 5-position is achieved using fuming nitric acid in sulfuric acid at 0–5°C, yielding 3-bromo-5-nitropyridine. Subsequent hydrogenation over 10% Pd/C in methanol at 25°C and 1 atm H₂ converts the nitro group to an amine, producing 5-amino-3-bromopyridine.

Sulfonamide Coupling

The methanesulfonamide group is introduced via nucleophilic substitution. 4-Bromophenylmethanesulfonamide is prepared by reacting 4-bromoaniline with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base. This intermediate is then coupled with 5-amino-3-bromopyridine under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 110°C), achieving yields of 68–72%.

Table 1: Key Reaction Parameters for Classical Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 85 |

| Hydrogenation | H₂/Pd/C, MeOH, 25°C, 12 h | 90 |

| Sulfonamide Formation | MsCl, Et₃N, THF, 0°C → 25°C, 4 h | 78 |

| Ullmann Coupling | CuI, phenanthroline, K₂CO₃, DMSO, 110°C, 24 h | 70 |

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A more efficient route employs Suzuki-Miyaura cross-coupling. 5-Amino-3-pyridinylboronic acid is reacted with 4-bromophenylmethanesulfonamide using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and a 3:1 dioxane/water mixture at 80°C for 8 h. This method achieves superior yields (82–85%) compared to Ullmann coupling.

Ligand and Solvent Optimization

Bidentate ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity. Replacing dioxane with toluene improves aryl boronic acid solubility, reducing reaction time to 6 h.

Table 2: Palladium-Catalyzed Reaction Screening

| Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PPh₃ | Dioxane | 80 | 8 | 82 |

| dppf | Toluene | 90 | 6 | 88 |

| Xantphos | THF | 70 | 10 | 75 |

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A one-pot procedure combines 5-nitro-3-pyridinylboronic acid, 4-iodophenylmethanesulfonamide, Pd(OAc)₂ (1 mol%), and SPhos ligand in DMF/water (4:1). Irradiation at 120°C for 20 min achieves 76% yield before nitro reduction.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

For kilogram-scale synthesis, a plug-flow reactor with immobilized Pd/γ-Al₂O₃ catalyst (particle size: 200 µm) operates at 10 bar H₂ and 50°C. Residence time of 30 min ensures complete hydrogenation of nitro intermediates, with >99% conversion.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at −20°C produces needle-shaped crystals with 99.5% purity. Solvent recycling reduces waste by 40%.

Table 3: Industrial Purification Metrics

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Purity (%) | 98.2 | 99.5 |

| Solvent Use (L/kg) | 120 | 72 |

| Energy Cost ($/kg) | 450 | 320 |

Analytical Verification of Synthetic Products

Spectroscopic Characterization

Mass Balance Validation

Stoichiometric analysis via LC-MS confirms <0.1% residual palladium and <0.5% unreacted starting materials.

Scientific Research Applications

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Antiarrhythmic Activity

Structural Impact on Physicochemical Properties

Fluorinated Derivatives

- Fluorine atoms likely enhance metabolic stability and target affinity compared to non-fluorinated analogs .

Biological Activity

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 5-aminopyridine moiety. This structure is critical for its interaction with biological targets.

The compound's biological activity primarily arises from its ability to interact with specific enzymes and receptors. The methanesulfonamide group facilitates these interactions through hydrogen bonding and other non-covalent interactions, effectively modulating the function of target proteins. Notably, it has been identified as an inhibitor of phosphoinositide 5-phosphatase, which plays a crucial role in cellular signaling pathways.

1. Enzyme Inhibition

This compound exhibits significant inhibitory effects on various enzymes:

- Phosphoinositide 5-phosphatase : This inhibition can influence cellular processes such as metabolism and signaling, making it a potential target for therapeutic intervention in diseases like cancer and diabetes.

- Cyclooxygenase (COX) : The methanesulfonamide group has been shown to enhance COX-2 inhibitory activity in related compounds, suggesting that similar mechanisms may apply here .

2. Anticancer Activity

Research indicates that derivatives of this compound can exhibit antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis and inhibits cell cycle |

| HepG2 (Liver Cancer) | 5.6 | Inhibits Topoisomerase II |

| A549 (Lung Cancer) | 1.97 - 3.92 | Blocks cell cycle in G1/S phase |

The compound's ability to induce apoptosis and inhibit key signaling pathways underlines its potential as an anticancer agent .

3. Anti-inflammatory Effects

The anti-inflammatory properties are attributed to its action on COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of the methanesulfonamide group enhances selectivity and potency against COX-2 compared to COX-1, reducing potential side effects associated with non-selective inhibitors .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Antimalarial Activity : A related compound demonstrated improved antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, showing promise for further development in malaria treatment .

- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit low toxicity while maintaining efficacy against tumor growth, suggesting favorable pharmacokinetics for clinical applications .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Analytical Tools |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 60–70 | TLC, MS |

| Sulfonylation | CH₃SO₂Cl, Et₃N, THF, 0°C | 85–90 | ¹H NMR, HPLC |

Basic: How is the molecular structure of this compound validated, and what crystallographic data are available?

Methodological Answer:

Structural validation relies on:

- Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and spatial arrangement. For example, related sulfonamides show S–N bond lengths of ~1.63 Å and C–S–O angles of ~106° .

- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.1 ppm for –SO₂CH₃) and IR (asymmetric SO₂ stretching at ~1350 cm⁻¹) confirm functional groups .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potentials and optimize geometries .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?

Methodological Answer:

Discrepancies arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Studies : Establish IC₅₀/EC₅₀ curves across multiple concentrations to confirm target specificity .

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) with cellular models (e.g., HEK293T transfected with target receptors) .

- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers or assay-specific artifacts .

Example : A study reporting dual COX-2/EGFR inhibition should replicate results under standardized conditions (pH 7.4, 37°C) and use siRNA knockdown to isolate pathways .

Advanced: What strategies optimize the compound’s pharmacokinetics without altering its core structure?

Methodological Answer:

Modify peripheral groups to enhance bioavailability:

- Prodrug Design : Introduce ester linkages (e.g., acetylated amines) for improved membrane permeability, hydrolyzed in vivo to active form .

- Salt Formation : Use sodium or hydrochloride salts to increase aqueous solubility (tested via shake-flask method, pH 1–7) .

- Lipinski Compliance : Adjust logP (<5) via substituents (e.g., –OCH₃ instead of –Cl) while retaining potency (validate via SPR binding assays) .

Q. Table 2: Pharmacokinetic Parameters

| Modification | logP | Solubility (mg/mL) | T₁/₂ (h) |

|---|---|---|---|

| Parent Compound | 2.8 | 0.12 | 2.1 |

| Prodrug (Acetyl) | 1.5 | 0.95 | 4.3 |

Advanced: How can QSAR models guide the design of derivatives with enhanced activity?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., Hammett σ values, molar refractivity) with bioactivity:

- Descriptor Selection : Use MOE or Dragon software to compute 3D descriptors (e.g., polar surface area, H-bond donors) .

- Validation : Apply leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.7) .

- Case Study : For a sulfonamide series, –CF₃ substituents at the pyridine ring increased kinase inhibition by 10-fold (predicted vs. experimental pIC₅₀: 7.2 vs. 7.1) .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-DAD/MS : Monitor degradation products under stress conditions (40°C/75% RH, 14 days) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates shelf stability) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How does the compound interact with biological targets at the atomic level?

Methodological Answer:

Mechanistic insights are derived from:

- Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., hydrogen bonds with Ser530 in COX-2) .

- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess stability (RMSD < 2.0 Å) .

- Mutagenesis Studies : Replace key residues (e.g., Tyr355 → Ala in EGFR) to confirm binding hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.